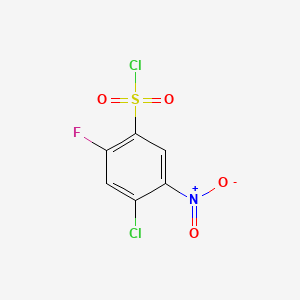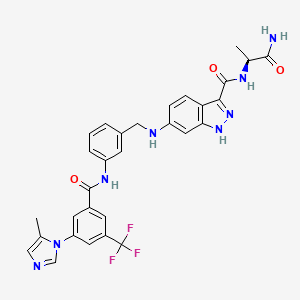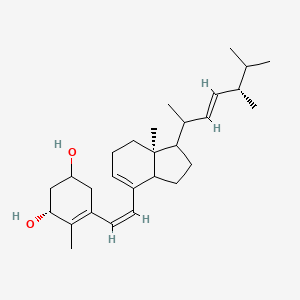
11-Nonadecyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nonadecyn-1-ol: is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 g/mol . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the 11th and 12th carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcohols. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with 1-bromooctane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 11-Nonadecyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Catalysts like or are commonly employed.
Substitution: Reagents such as or can facilitate substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
11-Nonadecyn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in studies involving lipid metabolism and membrane biology.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Nonadecyn-1-ol is not extensively studied. its effects are likely mediated through interactions with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or function. Additionally, the triple bond may interact with specific enzymes, altering their activity .
Comparison with Similar Compounds
1-Nonadecanol: A saturated alcohol with similar chain length but lacking the triple bond.
11-Nonadecen-1-ol: An unsaturated alcohol with a double bond instead of a triple bond.
1-Decyne: A shorter alkyne alcohol with similar reactivity but different chain length.
Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or unsaturated counterparts.
Properties
Molecular Formula |
C19H36O |
|---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
InChI Key |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)

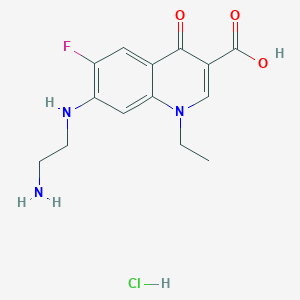

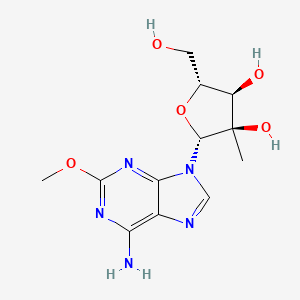
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)
